molecular formula C93H180O8 B1604527 Pentaerythritol tetrabehenate CAS No. 61682-73-3

Pentaerythritol tetrabehenate

Cat. No.: B1604527
CAS No.: 61682-73-3
M. Wt: 1426.4 g/mol
InChI Key: SMLXTTLNOGQHHB-UHFFFAOYSA-N
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Description

Pentaerythritol tetrabehenate is an ester derived from pentaerythritol and behenic acid. It is known for its high melting point and is commonly used in personal care and cosmetic products as a thickener, viscosity regulator, and mattifying agent. Its unique “cage structure” allows it to trap colored pigments, making it particularly useful in decorative cosmetics .

Preparation Methods

Pentaerythritol tetrabehenate can be synthesized through alcohol esterification methods. This involves the reaction of pentaerythritol with behenic acid, acid chlorides, or acid anhydrides. For example, the esterification can be achieved by heating behenoyl chloride and pentaerythritol at elevated temperatures under reduced pressure. The resulting product can then be purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Pentaerythritol tetrabehenate primarily undergoes esterification reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions. it can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of pentaerythritol and behenic acid .

Common Reagents and Conditions:

    Esterification: Behenic acid, acid chlorides, acid anhydrides, catalysts (e.g., sulfuric acid), elevated temperatures.

    Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), aqueous conditions.

Major Products:

    Hydrolysis: Pentaerythritol, Behenic acid.

Scientific Research Applications

Pentaerythritol tetrabehenate has a wide range of applications in scientific research and industry:

Mechanism of Action

Pentaerythritol tetrabehenate is part of a broader class of pentaerythritol tetraesters, which include compounds such as pentaerythritol tetraisostearate, pentaerythritol tetracaprylate, and pentaerythritol tetralaurate. Compared to these similar compounds, this compound is unique due to its higher melting point and its ability to provide exceptional coverage and stability in cosmetic formulations .

Comparison with Similar Compounds

  • Pentaerythritol tetraisostearate
  • Pentaerythritol tetracaprylate
  • Pentaerythritol tetralaurate
  • Pentaerythritol tetrastearate

Pentaerythritol tetrabehenate stands out for its specific applications in cosmetics and its unique physical properties that enhance the performance of personal care products.

Properties

IUPAC Name

[3-docosanoyloxy-2,2-bis(docosanoyloxymethyl)propyl] docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H180O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77-81-89(94)98-85-93(86-99-90(95)82-78-74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,87-100-91(96)83-79-75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)88-101-92(97)84-80-76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-88H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLXTTLNOGQHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H180O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893556
Record name Pentaerythritol tetrabehenate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Docosanoic acid, 1,1'-[2,2-bis[[(1-oxodocosyl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

61682-73-3
Record name Pentaerythritol tetrabehenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61682-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(((1-oxodocosyl)oxy)methyl)-1,3-propanediyl docosanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosanoic acid, 1,1'-[2,2-bis[[(1-oxodocosyl)oxy]methyl]-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythritol tetrabehenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis[[(1-oxodocosyl)oxy]methyl]propane-1,3-diyl didocosanoate
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Record name PENTAERYTHRITYL TETRABEHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MNZ044IRY
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Synthesis routes and methods

Procedure details

A 1000 ml round bottomed flask was charged with 648.0 g. (0.15 mol) PEG 105 pentaerythritol and 186 g. (0.60 mol) behenic acid. The mass was heated at 100° C. with a N2 sparge, 0.75 g. methane sulfonic acid and 0.1 g. hypophosphorus acid were charged. The batch was heated to 165° C. while collecting the water of reaction, and maintained until an acid value of 11.5 was reached. The finished material was a white waxy solid having an acid value of 11.5, and a hydroxyl value of 12.
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